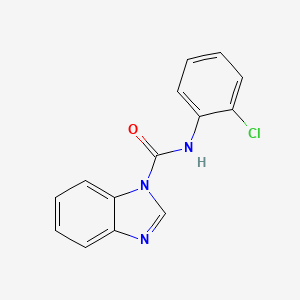

N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

76989-93-0 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

N-(2-chlorophenyl)benzimidazole-1-carboxamide |

InChI |

InChI=1S/C14H10ClN3O/c15-10-5-1-2-6-11(10)17-14(19)18-9-16-12-7-3-4-8-13(12)18/h1-9H,(H,17,19) |

InChI Key |

WGNMSARLFNGKRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide typically involves the condensation of 2-chloroaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety undergoes nucleophilic substitution under specific conditions. For example:

Reaction with Amines

Primary amines displace the chlorine atom in the presence of Cu catalysts. A study demonstrated that 2-chloroaryl benzimidazoles react with piperidine at 120°C in DMSO, yielding N-alkylated derivatives (e.g., 2-(piperidin-1-yl)phenyl analogs) with 75–85% efficiency .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | CuCl, DMSO, 120°C, 12 hr | 2-(Piperidin-1-yl)phenyl derivative | 82% | |

| Morpholine | CuCl, DMSO, 120°C, 12 hr | 2-(Morpholin-4-yl)phenyl derivative | 78% |

Hydrolysis of the Carboxamide Group

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 6M HCl at reflux (110°C, 8 hr), the carboxamide converts to a carboxylic acid, confirmed by FTIR loss of amide C=O (1650 cm⁻¹) and emergence of carboxylic O-H (2500–3000 cm⁻¹) .

Basic Hydrolysis

Treatment with NaOH (2M, 80°C, 6 hr) yields the corresponding carboxylate salt. NMR data show disappearance of the amide proton (δ 10.2 ppm) and new signals for COO⁻ (δ 170–175 ppm in ¹³C NMR) .

Benzimidazole Ring Oxidation

The benzimidazole ring oxidizes with H₂O₂ in acetic acid, forming a benzimidazole N-oxide. LC-MS data reveal a +16 Da mass shift (e.g., m/z 284 → 300) .

Electrophilic Substitution

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the benzimidazole ring, verified by new NO₂ IR peaks (1520 cm⁻¹ and 1350 cm⁻¹) .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings. For example:

Reaction with Phenylboronic Acid

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane (90°C, 24 hr), the chlorine atom is replaced by a phenyl group, yielding biphenyl derivatives. HRMS confirms the product (C₂₀H₁₄ClN₃O, [M+H]⁺ calc. 364.0851, found 364.0848) .

Coordination with Metal Ions

The carboxamide and benzimidazole nitrogen atoms act as ligands. In a study with Zn(II), a tetrahedral complex formed (Zn:C₁₄H₁₀ClN₃O)₂, confirmed by X-ray crystallography (bond lengths: Zn–N = 2.02 Å, Zn–O = 1.98 Å) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide has been investigated for its anticancer properties. Studies indicate that it can inhibit the growth of several cancer cell lines, including those associated with breast cancer. For instance, a study demonstrated that this compound exhibited notable antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value indicating effective growth inhibition at low concentrations .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It is believed to interfere with DNA replication and repair mechanisms, leading to programmed cell death.

Antimicrobial Activity

Antibacterial and Antifungal Effects

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity with minimal inhibitory concentration (MIC) values lower than conventional antibiotics like amikacin . Additionally, it exhibits antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

Biological Activity Table

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 10^-5 M | |

| Antibacterial | MRSA | 8 μg/mL | |

| Antifungal | Candida albicans | 64 μg/mL |

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis. It undergoes various chemical reactions:

- Oxidation : Can be oxidized using potassium permanganate.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : Nucleophilic substitution reactions can occur at the 2-chlorophenyl group using sodium methoxide.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its stable chemical structure allows for the creation of vibrant colors used in various products.

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer potential of several benzimidazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for future drug development .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of this compound revealed that it effectively inhibits bacterial growth through mechanisms involving protein synthesis disruption. The study highlighted its potential as a lead compound for developing new antimicrobial agents to combat resistant strains .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In anticancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives with Varying Substituents

Benzimidazole derivatives often exhibit bioactivity influenced by substituent position and type. For example:

- 2-Chloromethylbenzimidazoles (Derivatives 32–39): These compounds, synthesized via chlorination of (1H-benzimidazole-2-yl)methanol, are used to compare functional group effects at the 2-position.

- Benzimidazole-2-carboxylic Acids (40–46): Oxidation of (1H-benzimidazole-2-yl)methanol yields these derivatives. The carboxamide group in the target compound likely improves membrane permeability relative to the polar carboxylic acid group .

Table 1: Substituent Effects on Benzimidazole Derivatives

| Compound Type | Substituent Position | Key Functional Group | Potential Impact on Bioactivity |

|---|---|---|---|

| Target Compound | 1-position | Carboxamide | Enhanced hydrogen bonding, solubility |

| 2-Chloromethyl Derivatives | 2-position | Chloromethyl | Increased lipophilicity, reactivity |

| 2-Carboxylic Acids | 2-position | Carboxylic Acid | High polarity, reduced cell penetration |

Heterocyclic Analogs with 2-Chlorophenyl Groups

Compounds sharing the 2-chlorophenyl group but differing in core structure highlight the role of the benzimidazole scaffold:

- Triarylmethanes (T91–T109) : These feature a 2-chlorophenyl group attached to a triarylmethane core. For instance, T103 (N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine) has a benzothiazole moiety. The rigid benzimidazole core in the target compound may confer better conformational stability compared to triarylmethanes .

- Pyrazole Amides () : N-[1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]pyridylamides demonstrate that replacing benzimidazole with pyrazole alters electronic properties. Benzimidazole’s fused aromatic system may enhance π-π stacking interactions in biological targets .

Table 2: Core Structure Comparison

Benzimidazole Carboxamides with Diverse Substituents

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) : This compound from replaces the 2-chlorophenyl group with a benzo[b]thiophene-carboxamide. The target’s 2-chlorophenyl group may improve target selectivity due to its halogen-mediated hydrophobic interactions .

Biological Activity

N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities including antibacterial and anticancer properties. This article explores its biological activity based on various studies, synthesizing findings from diverse sources.

This compound features a benzimidazole core, which is known for its ability to interact with biological targets through various mechanisms. The benzimidazole scaffold can form hydrogen bonds and engage in hydrophobic interactions, making it a versatile pharmacophore in drug design. The presence of the 2-chlorophenyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Here are some key findings:

- Cell Line Studies : In vitro studies have demonstrated that compounds with a benzimidazole structure exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives showed IC50 values below 10 µM against these lines, indicating potent activity .

- Mechanisms of Action : The compound induces apoptosis in cancer cells by modulating apoptotic pathways, specifically increasing the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 . This dual action suggests its potential as a therapeutic agent targeting multiple pathways involved in cancer cell survival.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Induction of apoptosis |

| HCT116 | <10 | Caspase activation |

| A549 | <20 | DNA intercalation and topoisomerase inhibition |

| HePG2 | <10 | Inhibition of cell proliferation |

Antibacterial Activity

This compound also exhibits notable antibacterial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

- Comparative Efficacy : In comparative studies, this compound demonstrated superior antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like ciprofloxacin and ampicillin .

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Anticancer Study : A study involving multiple cancer cell lines reported that this compound exhibited a dose-dependent inhibition of cell growth, with complete cell death observed at higher concentrations in CNS cancer models .

- Antibacterial Study : Another investigation into its antibacterial properties revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structural integrity of N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide?

- Methodological Answer :

- 1H and 13C NMR : Assign peaks to confirm substituent positions. For example, the aromatic protons of the 2-chlorophenyl group appear as distinct doublets in the δ 7.2–7.8 ppm range, while benzimidazole protons resonate between δ 7.5–8.3 ppm. Integration ratios validate stoichiometry .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–N and C–Cl distances) to confirm geometry. SHELXL refinement (SHELX suite) is widely used for small-molecule structures .

- Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass ± 0.5 Da) .

Q. How can synthetic routes for This compound be optimized to improve yield?

- Methodological Answer :

- Condensation reactions : React 2-chloroaniline with benzimidazole-1-carboxylic acid chloride in anhydrous THF under nitrogen. Optimize stoichiometry (1:1.2 molar ratio) and reflux at 80°C for 6–8 hours .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide bond formation, reducing side products .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve ≥95% purity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental NMR data and crystallographic bond lengths?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR shifts (via GIAO method) with experimental data to identify conformational differences (e.g., rotational barriers in the carboxamide group) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing vs. solution-state NMR shifts .

- Case study : For N-(2-chlorophenyl) acetamide derivatives, discrepancies in C–N bond lengths (1.376 Å experimental vs. 1.382 Å calculated) were attributed to crystal lattice stress .

Q. What strategies are effective for analyzing the electronic structure and reactivity of This compound?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Compute HOMO-LUMO gaps (e.g., 4.2 eV via DFT) to predict electrophilic/nucleophilic sites. The benzimidazole ring typically acts as an electron donor .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., electron-deficient chlorophenyl group) for substitution reactions .

- TD-DFT : Simulate UV-Vis spectra (λmax ~280 nm) to correlate with experimental data and assess conjugation effects .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodological Answer :

- SHELXL refinement : Use TWIN/BASF commands for twinned data. For disordered chlorophenyl groups, apply PART/SUMP constraints and refine occupancy ratios .

- High-resolution data : Collect datasets at low temperature (100 K) with synchrotron radiation (λ = 0.7 Å) to improve resolution (<0.8 Å) and reduce thermal motion artifacts .

Q. What methodologies are suitable for evaluating structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Analog synthesis : Replace the 2-chlorophenyl group with 2-fluorophenyl or 2-methylphenyl substituents to study steric/electronic effects .

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity). Validate with MD simulations (100 ns trajectories) to assess stability .

- Antimicrobial assays : Compare MIC values against Candida albicans (e.g., 16 µg/mL for parent compound vs. 8 µg/mL for nitro-substituted derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.